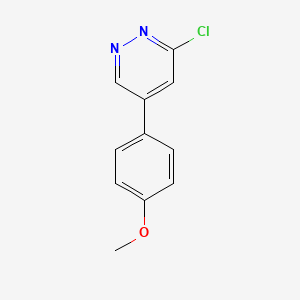![molecular formula C20H20N6O6 B13986601 2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid CAS No. 76807-64-2](/img/structure/B13986601.png)
2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone linked to a pyrido[3,2-d]pyrimidine moiety through a benzoyl group. It is often used in research due to its potential biological activities and its role as a precursor in the synthesis of other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,2-d]pyrimidine ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride or a similar reagent.
Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pyrido[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- involves its interaction with specific molecular targets. One primary target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell proliferation, making it a potential antitumor agent . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino}benzoyl)-L-glutamate
- Diethyl (2S)-2-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioate
- L-Glutamic acid, N-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is unique due to its specific structural features, such as the methoxy group attached to the pyrido[3,2-d]pyrimidine moiety. This structural difference can influence its biological activity and specificity compared to similar compounds .
Propiedades
Número CAS |
76807-64-2 |
|---|---|
Fórmula molecular |
C20H20N6O6 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-17-16-13(25-20(22)26-17)6-3-11(23-16)9-32-12-4-1-10(2-5-12)18(29)24-14(19(30)31)7-8-15(27)28/h1-6,14H,7-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26) |
Clave InChI |
FEHVPDLHNZOBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=NC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




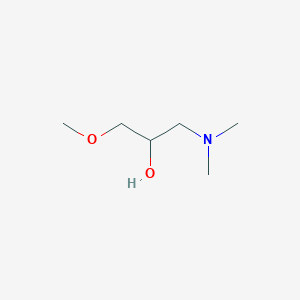
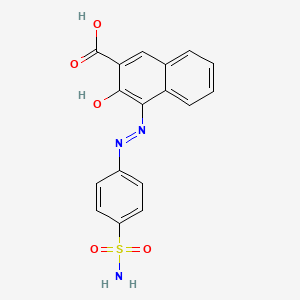

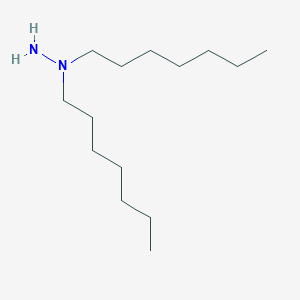

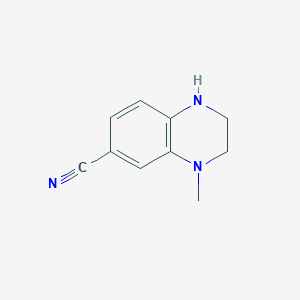
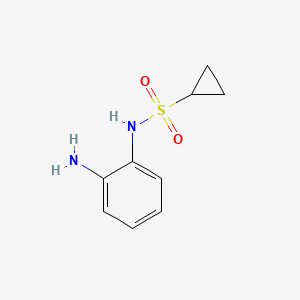
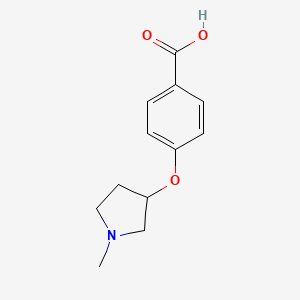
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
